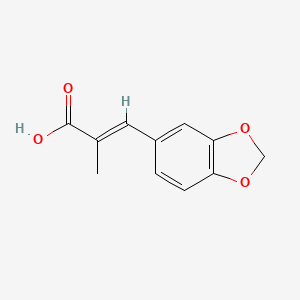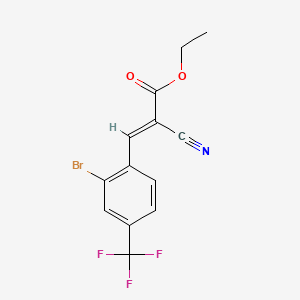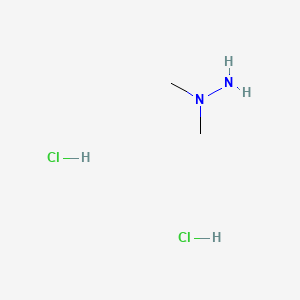![molecular formula C17H17BrN4O5 B1623241 2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide CAS No. 76337-89-8](/img/structure/B1623241.png)
2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide is a complex organic compound with a unique structure that includes a glycinamide backbone, a benzoyl group, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide typically involves multiple steps, including the nitration of benzoyl compounds and the subsequent coupling with glycinamide derivatives. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing advanced chemical reactors and purification systems to achieve the necessary scale and quality. The process must adhere to stringent safety and environmental regulations due to the potentially hazardous nature of the reagents and intermediates involved.
化学反応の分析
Types of Reactions
2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The benzoyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various substituted benzoyl compounds.
科学的研究の応用
2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, potentially modulating their activity. The benzoyl group may also play a role in binding to target molecules, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
2-Nitrobenzoic acid: A precursor to various dyes and pharmaceuticals.
4-Nitrobenzoic acid: Used in the synthesis of anesthetics like procaine.
3-Nitrobenzoic acid: Utilized in the preparation of 3-aminobenzoic acid, which is used in dye synthesis.
Uniqueness
2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
76337-89-8 |
|---|---|
分子式 |
C17H17BrN4O5 |
分子量 |
437.2 g/mol |
IUPAC名 |
2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide |
InChI |
InChI=1S/C17H16N4O5.BrH/c18-9-15(22)20-16(23)10-19-14-7-6-12(21(25)26)8-13(14)17(24)11-4-2-1-3-5-11;/h1-8,19H,9-10,18H2,(H,20,22,23);1H |
InChIキー |
QVWJCUJDVACOBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC(=O)NC(=O)CN.Br |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC(=O)NC(=O)CN.Br |
Key on ui other cas no. |
76337-89-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,4,6,8,10-Pentamethyl-2,4,6,8,10-pentaphenyl-[1,3,5,7,9,2,4,6,8,10]cyclopentosiloxane](/img/structure/B1623170.png)







![2-Hydroxy-3-[(1-oxodocosyl)oxy]propyltrimethylammonium chloride](/img/structure/B1623180.png)
